molecular formula C11H20BrNO3 B12989352 tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate

tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B12989352
M. Wt: 294.19 g/mol
InChI Key: AGQIINBWFLLVJY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate is an organic compound that features a tert-butyl group, a bromomethyl group, and an oxazepane ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

The synthesis of tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 4-oxazepane-4-carboxylate with a bromomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the bromomethylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazepane derivatives with different oxidation states. Reduction reactions can also modify the oxazepane ring or the bromomethyl group.

    Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

    Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amine-substituted oxazepane derivative.

Scientific Research Applications

tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate exerts its effects involves the reactivity of the bromomethyl group and the oxazepane ring. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The oxazepane ring can participate in ring-opening reactions, which can further modify the compound’s structure and reactivity. Molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

tert-Butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds such as:

    tert-Butyl bromoacetate: Both compounds contain a tert-butyl group and a bromine atom, but tert-Butyl bromoacetate lacks the oxazepane ring.

    tert-Butyl 4-oxazepane-4-carboxylate: This compound is similar but does not have the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-2-methylpropane: This compound contains a bromine atom and a tert-butyl group but lacks the oxazepane ring and carboxylate group.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-5-4-6-15-9(7-12)8-13/h9H,4-8H2,1-3H3

InChI Key

AGQIINBWFLLVJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CBr

Origin of Product

United States

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